1H-Benz[e]indene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
232-54-2 |
|---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-6,8-9H,7H2 |
InChI Key |
KXYGKDBONOVZOM-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C=CC2=C1C3=CC=CC=C3C=C2 |
Other CAS No. |
232-54-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Benz E Indene and Its Derivatives
Post-Synthetic Derivatization and Functionalization
Regioselective Substitutions on the Benz[e]indene Core
Achieving precise control over the position of substituent introduction on the polycyclic aromatic system of 1H-Benz[e]indene is crucial for tailoring its properties. Several catalytic approaches have emerged to address this challenge, often leveraging transition metals or Lewis acids to direct functionalization.
One notable strategy involves the use of Lewis acids, such as FeCl₃, to catalyze the cleavage of sp³ carbon-nitrogen bonds. This process generates reactive benzyl (B1604629) cation intermediates that can then undergo electrophilic attack on internal alkynes, leading to the formation of functionalized indene (B144670) derivatives with high regioselectivity. This method allows for the introduction of a diverse array of functional groups onto the indene scaffold organic-chemistry.org.
Transition metal catalysis, particularly using palladium (Pd) and copper (Cu), offers further avenues for regioselective functionalization through post-functionalization reactions of carbon-iodine (C-I) bonds. These reactions enable the synthesis of substituted indenes with good yields organic-chemistry.org. Additionally, C-H activation strategies, catalyzed by complexes like Cp*Co(CO)I₂, have been employed to achieve regioselective functionalization of aromatic systems, which can be applied to indene frameworks organic-chemistry.org.
Table 1: Examples of Regioselective Substitutions on Indene Systems
| Reaction Type | Substrate Class | Reagent/Catalyst | Conditions | Product Type | Yield/Selectivity | Reference |
| C-N Bond Cleavage/Alkynylation | N-Benzylic Sulfonamides | FeCl₃ (10 mol%) | Reaction with internal alkynes | Functionalized indene derivatives | High regioselectivity, up to 83% | organic-chemistry.org |
| Postfunctionalization of C-I bond | Indene derivatives with C-I bond | Pd or Cu catalysts | - | Substituted indenes | Good yields | organic-chemistry.org |
| C-H Activation | Aromatic systems | Cp*Co(CO)I₂ | Carbonyl-assisted, with α,β-unsaturated ketone | Indenes | Mild conditions | organic-chemistry.org |
| Electrophilic Aromatic Substitution | Benz[e]indene derivatives | Electrophilic reagents (e.g., halogens, nitrating agents) | Varies depending on the electrophile and desired substitution position | Halogenated, nitrated, or otherwise substituted benz[e]indenes | Regioselectivity depends on directing groups | cymitquimica.com |
Functional Group Interconversions and Modifications
The transformation of existing functional groups on this compound derivatives is a critical aspect of their synthetic utility, allowing for the construction of complex molecular architectures. These interconversions often involve oxidation, reduction, or the modification of substituents.
Reduction reactions are particularly important for accessing saturated analogues. For instance, the preparation of dihydro- and tetrahydrobenz[e]indene derivatives frequently involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) nih.gov. These methods allow for the controlled saturation of the aromatic rings or specific double bonds within the benz[e]indene system.
Other functional group transformations might include oxidation of benzylic positions, halogenation, or the introduction of carbonyl groups, depending on the specific synthetic target. The development of chemoselective and regioselective reactions is paramount to ensure that transformations occur at the desired sites without affecting other sensitive parts of the molecule nih.govfiveable.me.
Table 2: Examples of Functional Group Interconversions in Related Systems
| Reaction Type | Substrate Class | Reagent/Conditions | Product Type | Yield/Selectivity | Reference |
| Reduction (Hydrogenation) | Dihydro-1H-indene derivatives | H₂, Pd/C, MeOH | Tetrahydro-1H-indene derivatives | Moderate to good | nih.gov |
| Reduction | Indene derivatives with carbonyl groups | LiAlH₄, THF | Corresponding alcohols | Moderate to good | nih.gov |
| Halogenation | Aromatic systems (general) | Elemental iodine (I₂), ICl, Br₂ | Iodinated or brominated aromatic compounds | Varies | acs.org |
| Electrophilic Substitution | Benz[e]indene core | Various electrophiles | Substituted benz[e]indenes | Regioselectivity dependent | cymitquimica.com |
Preparation of Substituted Dihydro- and Tetrahydrobenz[e]indenes
The synthesis of reduced forms of the benz[e]indene skeleton, namely dihydro- and tetrahydrobenz[e]indenes, is essential for exploring their conformational flexibility and potential biological activities. These syntheses often involve cyclization reactions followed by reduction, or direct cyclization pathways that yield saturated or partially saturated products.
A key methodology for accessing chiral trans-3a,4,5,9b-tetrahydro-1H-benz[e]indenes has been reported, highlighting efficient routes to these stereochemically defined compounds researchgate.net. Such syntheses often rely on stereoselective cyclization reactions or subsequent chiral resolution.
Other approaches involve the preparation of dihydro-benz[e]indoles acs.orgresearchgate.net or related dihydro-fused systems nih.govacs.org. For example, the synthesis of dihydro-1H-indene derivatives can be achieved through reactions involving cyclization, coupling with aldehydes, and subsequent reductive steps using reagents like LiAlH₄ or catalytic hydrogenation with Pd/C nih.gov. These methods provide access to a range of substituted saturated benz[e]indene frameworks.
Table 3: Methods for Preparing Dihydro- and Tetrahydrobenz[e]indenes
| Reaction Type | Starting Material Class | Key Reagents/Catalysts | Conditions | Product Type | Yield/Selectivity | Reference |
| Cyclization and Reduction | Various precursors (e.g., o-alkynylstyrenes) | Au(I) catalysts, followed by reduction (e.g., H₂, Pd/C) | Formal [3+3] cycloaddition, subsequent heating or reduction | Dihydrobenzo[a]fluorenes, Tetrahydrobenz[e]indenes | Varies | researchgate.netacs.org |
| Cyclization followed by Reduction | Indene precursors with carbonyl/alkene functionalities | LiAlH₄ or H₂/Pd/C | Reductive steps after initial cyclization/coupling | Dihydro-1H-indene derivatives | Moderate to good | nih.gov |
| Regioselective Reactions in Dihydro-benz[e]indole Synthesis | Various | Iodination, radical cyclization, carboxylation | Specific reaction sequences | Dihydro-benzo[e]indoles | Efficient | acs.org |
| Preparation of Dihydrobenz[f]indenes | Phthalic anhydride, arylacetic acids | Condensation, rearrangement | Heating with sodium acetate (B1210297) at high temperatures | 2-Aryl-2,3-dihydrobenz[f]indene-1,3-diones | Varies | google.com |
Compound Name List:
this compound
this compound, 2-methyl-
trans-3a,4,5,9b-tetrahydro-1H-benz[e]indenes
Dihydro-benzo[e]indoles
4,5-dihydrobenz[e]indoles
Dihydro-1H-indene derivatives
Dihydrobenz[f]indene-1,3-diones
Dihydrobenzo[a]fluorenes
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Investigations of Benz[e]indene Formation
The synthesis of benz[e]indene and its isomers is often described through complex reaction pathways involving radical intermediates and sequential bond formations.
Pericyclic reactions are concerted processes that occur through a cyclic transition state, driven by thermal or photochemical activation, and are governed by the principles of orbital symmetry libretexts.orgweebly.commsu.edu. While direct pericyclic reactions leading solely to benz[e]indene are not extensively detailed in the provided literature, these fundamental reaction types underpin many PAH formation pathways. For instance, electrocyclization reactions, such as the 1,5-electrocyclization observed in indene (B144670) formation beilstein-journals.org, and 4π-electrocyclizations researchgate.net or 6π-electrocyclizations in related cyclobutane-fused systems acs.org, represent critical steps in building the fused ring structures characteristic of PAHs like benz[e]indene. These processes involve the reorganization of electrons through a cyclic transition state, leading to the formation of new sigma bonds and often aromatic systems libretexts.orgweebly.commsu.edu.
A significant body of research points to the crucial role of resonantly stabilized radicals (RSRs) in the formation and growth of PAHs, including benz[e]indene rsc.orgresearchgate.netresearchgate.netosti.govrsc.orgtsinghua.edu.cnresearchgate.netresearchgate.netkaust.edu.sa. Key RSRs implicated in these pathways include indenyl radicals (such as 5- and 6-indenyl radicals) rsc.orgresearchgate.netresearchgate.netresearchgate.netkaust.edu.sa, benzyl (B1604629) radicals researchgate.netosti.govyangtaolab.com, and naphthyl radicals rsc.orgresearchgate.netresearchgate.net. These radicals typically initiate mass growth by adding to unsaturated molecules like vinylacetylene rsc.orgresearchgate.net or acetylene (B1199291) researchgate.netosti.gov. The reaction mechanisms often begin with the formation of van-der-Waals complexes, followed by the addition of these radicals to unsaturated species, generating resonantly stabilized radical intermediates rsc.org. These intermediates subsequently undergo isomerization, which may involve hydrogen shifts and ring closures, and are ultimately terminated by atomic hydrogen elimination, leading to the formation of aromatic products like benz[e]indene rsc.orgresearchgate.netrsc.org. The "hydrogen abstraction – vinylacetylene addition" (HAVA) pathway, for example, is proposed for PAH formation in astrophysical environments researchgate.net. Radical chain reactions, particularly those involving RSRs that incorporate five-membered rings, are recognized as vital for the progressive growth of PAHs researchgate.net.
Cascade and tandem reaction sequences are frequently invoked to describe the complex, multi-step transformations leading to indene derivatives and related PAHs, including benz[e]indene beilstein-journals.orgresearchgate.netnih.govrsc.orgunifi.itacs.orgacs.orggovtcollegebalrampur.ac.in. These sequences involve multiple bond-forming and bond-breaking events occurring in rapid succession or concurrently within a single reaction vessel. Examples include:
Rhodium(II)-catalyzed decomposition of diazo compounds, which can lead to indenes through mechanisms involving electrocyclization and hydrogen shifts beilstein-journals.org.
Tandem oxidative dearomatization-ring expansion reactions nih.gov.
Iodine-catalyzed cascade reactions for 1H-indene synthesis, often involving nucleophilic addition, electrocyclization, and tautomerization steps researchgate.net.
Boron trifluoride etherate (BF₃·OEt₂)-mediated cascade reactions that proceed via carbocation trapping and intramolecular Friedel-Crafts alkylation rsc.org.
Gold(I)-catalyzed tandem Claisen rearrangement followed by hydroarylation, which has been employed for indene synthesis unifi.it.
Tandem enyne allene (B1206475)−radical cyclization strategies have also been developed for accessing benz[e]indene and indene compounds acs.org.
These complex sequences allow for the efficient construction of fused ring systems characteristic of benz[e]indene from simpler precursors.
Isomerization Pathways and Tautomerism Studies
The formation of benz[e]indene often involves complex isomerization processes, including hydrogen shifts and potential tautomeric interconversions.
Studies have identified the formation of various benz[e]indene isomers, such as 3H-benz[e]indene and 1H-benz[f]indene, often generated concurrently from common precursor radicals rsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.netyangtaolab.com. While direct experimental studies detailing the specific interconversion pathways between 1H-benz[e]indene and 3H-benz[e]indene are not explicitly provided, the mechanisms leading to these isomers frequently involve complex rearrangements of radical intermediates, including hydrogen shifts and ring closures rsc.orgresearchgate.netrsc.orgresearchgate.net. This suggests that under certain reaction conditions, interconversion between these isomers may be feasible through similar mechanistic routes. Tautomerism, involving the reversible migration of a proton, is a fundamental concept in organic chemistry libretexts.orglibretexts.org, and while not directly documented for 1H/3H benz[e]indene interconversion in the provided literature, it remains a potential aspect of their chemistry.
Hydrogen shifts are frequently cited as critical steps in the isomerization and aromatization processes that lead to benz[e]indene and other PAHs beilstein-journals.orgacs.orgrsc.orgresearchgate.netrsc.orgresearchgate.netyangtaolab.com. Resonantly stabilized radical intermediates involved in benz[e]indene synthesis are known to isomerize via hydrogen shifts and ring closure reactions rsc.orgresearchgate.netrsc.orgresearchgate.net. Specifically, rsc.orgosti.govH-sigmatropic shifts have been observed in the context of indene derivatives beilstein-journals.orgacs.org. Sigmatropic rearrangements are concerted reactions characterized by the migration of a sigma-bonded atom or group across a π-electron system, accompanied by a reorganization of the π-bonds libretexts.orgweebly.commsu.edukharagpurcollege.ac.inlibretexts.org. The kinetics and product selectivity of these rearrangements can be significantly influenced by quantum mechanical tunneling, a phenomenon observed in related cyclobuta[e]indene systems acs.org.
Summary of Key Mechanistic Pathways and Intermediates
| Reaction Type | Key Intermediates/Reactants | Key Steps/Processes |
| Pericyclic Reactions | N/A (general concept) | Concerted electron rearrangement through cyclic transition state; Electrocyclization, Cycloaddition |
| Radical Chain Mechanisms | Indenyl radicals, Benzyl radicals, Naphthyl radicals, Vinylacetylene, Acetylene | Addition, Isomerization (H-shifts, ring closure), Aromatization (H elimination) |
| Cascade/Tandem Reactions | Various (e.g., diazo compounds, enediyne, propargyl ethers, styrylbenzaldehydes) | Multiple bond formations/cleavages, electrocyclization, hydrogen shifts, cyclizations, rearrangements |
| Isomerization (H-shifts/Ring Closure) | Radical intermediates (e.g., from indenyl + vinylacetylene) | Hydrogen shifts, ring closures, atomic hydrogen elimination leading to aromatic products |
| Sigmatropic Rearrangements | N/A (general concept) | Migration of σ-bonded atom/group across π-system; rsc.orgosti.govH-shifts, quantum tunneling effects in related systems |
Theoretical and Computational Chemistry of 1h Benz E Indene
Electronic Structure Calculations and Molecular Orbital Analysis
Understanding the electronic structure of 1H-Benz[e]indene is key to predicting its chemical behavior. This involves analyzing its molecular orbitals, electron distribution, and energy levels.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic properties of molecules like this compound. DFT calculations, particularly using functionals like B3LYP, have been used to optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO) researchgate.netresearchgate.netirjweb.comsciencepublishinggroup.comnih.gov. These studies help in understanding charge distribution, electron transfer, and potential reactivity sites within the molecule. For instance, DFT calculations have been used to predict electron affinities of related benzannelated cyclopentadienes, indicating that the fused ring systems contribute to electron stabilization nih.gov. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and stability, with smaller gaps generally suggesting higher reactivity irjweb.comnih.gov.
Ab Initio and Semi-Empirical Methods
Beyond DFT, ab initio methods, such as those based on coupled cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP2), have been utilized to achieve higher accuracy in calculating energies and properties for complex molecules and reaction pathways researchgate.netrsc.orgnih.gov. These methods provide a rigorous quantum mechanical treatment. Semi-empirical methods, like those based on the Self-Consistent Field (SCF) approximation or PM3, offer a computationally less intensive alternative, often used for larger systems or initial explorations of electronic properties and reaction mechanisms rsc.orgderpharmachemica.comaip.org. For example, ab initio calculations have been instrumental in mapping potential energy surfaces and understanding reaction dynamics for related PAH formation processes researchgate.netrsc.orgrsc.org.
Potential Energy Surface (PES) Mapping and Reaction Dynamics
The study of reaction dynamics involves mapping the potential energy surfaces (PES) of chemical transformations to understand reaction pathways, identify transition states, and calculate energy barriers.
Transition State Characterization
Characterizing transition states is crucial for understanding reaction mechanisms. Computational methods are used to locate and analyze these high-energy intermediates, which represent the peak of an energy barrier that reactants must overcome to form products solubilityofthings.comsavemyexams.com. For PAHs, including those related to benz[e]indene, studies often involve analyzing the addition of radicals to unsaturated hydrocarbons, where transition states dictate the feasibility and rate of bond formation researchgate.netrsc.orgrsc.org. For example, studies on the formation of indene (B144670) and related benzindenes have identified complex reaction pathways involving radical additions and subsequent cyclizations, with computational analysis helping to elucidate the structure and energy of the transition states involved researchgate.netrsc.orgrsc.orgyangtaolab.comresearchgate.net.
Energy Profiles of Complex Reaction Pathways
Energy profiles graphically represent the energy changes throughout a chemical reaction, from reactants to products, including any intermediate transition states solubilityofthings.comsavemyexams.com. These profiles are essential for understanding reaction kinetics and thermodynamics. Research into the formation of PAHs, such as benz[e]indene isomers, often involves mapping detailed energy profiles for multi-step reaction sequences. These studies utilize computational chemistry to predict reaction energies, activation barriers, and the stability of various intermediates. For instance, studies on the reactions of phenyl radicals with allenes and methylacetylenes, which can lead to benzindenes, have employed computational methods to map out complex energy landscapes and reaction dynamics researchgate.netrsc.orgrsc.org. These analyses help determine which pathways are favored under specific conditions, such as those found in interstellar environments or combustion processes.
Acidity and Aromaticity Assessment of Benz[e]indene Systems
The acidity and aromaticity of this compound and related systems are important chemical characteristics that influence their reactivity and stability.
Acidity studies have investigated the ease with which a proton can be removed from the molecule. DFT calculations have been used to assess the acidity of parent hydrocarbons like 1H-benz[f]indene and this compound, finding that they exhibit modest acidities. However, the introduction of electron-withdrawing groups, such as cyano groups, can dramatically increase acidity, leading to the formation of "hyperstrong" organic superacids researchgate.netresearchgate.net.
Aromaticity is a key property of PAHs, contributing to their stability. While direct computational assessments of the aromaticity of this compound specifically are less prominent in the readily available literature, studies on related systems like indene and other fused polycyclic systems often employ aromaticity indices (e.g., HOMA, NICS) derived from computational methods nih.govnih.gov. The degree of aromaticity is understood to be responsible for the stability of radical anions formed from these systems nih.gov. Computational studies also explore how the fusion of rings affects aromaticity and electron distribution, influencing properties like electron affinity nih.gov.
Gas Phase and Solution Phase Acidity
Computational studies have explored the acidity of this compound, particularly its C-H bonds, in both the gas phase and solution. Research indicates that parent polycyclic aromatic hydrocarbons (PAHs) like this compound exhibit modest acidities researchgate.netresearchgate.netsemanticscholar.orgresearchgate.net. The acidity is influenced by the delocalization of the negative charge in the resulting conjugate base, often stabilized by aromatic systems. For instance, studies using Density Functional Theory (DFT), specifically the B3LYP method, have been employed to evaluate the gas-phase acidities of compounds including this compound researchgate.netresearchgate.netresearchgate.net. These studies highlight that while the parent hydrocarbons have moderate acidity, the introduction of electron-withdrawing groups, such as cyano (-CN) groups, can dramatically increase acidity, potentially leading to the formation of hyperstrong neutral organic superacids researchgate.netresearchgate.netresearchgate.net. The delocalization of charge within the five-membered ring, which forms an aromatic cyclopentadienyl (B1206354) fragment upon deprotonation, is a key factor in stabilizing the conjugate base and thus influencing acidity researchgate.net.
While specific numerical values for the gas-phase or solution-phase acidity of this compound itself are not extensively detailed in the provided snippets, the general trend for PAHs with a cyclopentadiene (B3395910) moiety is that they possess moderate acidity, which can be significantly enhanced by electron-withdrawing substituents researchgate.netresearchgate.netresearchgate.net.
Aromaticity Indices and Delocalization Patterns
The aromaticity of this compound and related polycyclic systems is a significant area of computational investigation. Studies analyze aromaticity indices to understand the electron delocalization patterns within the molecule researchgate.netresearchgate.net. These indices help quantify the degree of aromatic stabilization, which is crucial for understanding chemical reactivity and stability.
Research has shown that the presence of a cyclopentadiene ring within a polycyclic system can enhance the molecule's ability to accommodate an extra electron in its anionic form, thereby increasing its electron affinity researchgate.net. The delocalization of the negative charge in the conjugate base of this compound, particularly within the five-membered ring, contributes to its stability and is analyzed through various computational methods researchgate.netresearchgate.net. For example, the HOMA (Harmonic Oscillator Model of Aromaticity) index is mentioned in the context of assessing geometrical aromaticity, and questions arise about molecules with aromaticity exceeding that of benzene (B151609), as determined by different definitions researchgate.net. The study of delocalization patterns is intrinsically linked to understanding the electronic structure and the distribution of π-electrons across the fused ring system.
Conformational Analysis and Stereochemical Considerations
Conformational analysis and stereochemical considerations for this compound derivatives have been investigated, particularly in the context of synthetic chemistry and structure-activity relationships jst.go.jpresearchgate.net. For instance, studies involving the synthesis of derivatives like cis-9b-Cyano-3a-methyl-2,3,3a,4,5,9b-hexahydro-1H-benz[e]indene have utilized computational methods to confirm stereochemistry jst.go.jp. Nuclear Overhauser Effect (NOE) experiments and examination of molecular models are employed to determine preferred conformations jst.go.jp.
The modified neglect of diatomic overlap (MNO) molecular orbital method has been used for conformational analysis of related compounds jst.go.jp. Such analyses are crucial for understanding how the three-dimensional structure of molecules influences their properties and reactivity. While the provided literature does not detail extensive conformational studies specifically on the parent this compound molecule itself, it indicates that computational methods are applied to its derivatives to elucidate their spatial arrangements and the factors governing their stereoselective synthesis jst.go.jpresearchgate.net.
Advanced Applications and Materials Science Perspectives
1H-Benz[e]indene as a Building Block for Extended Aromatic Systems
The inherent π-electron system of this compound makes it an attractive precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). Its structure facilitates the annulation of additional rings, leading to extended conjugated systems with tailored electronic and optical properties.
Synthesis of Novel Polycyclic Aromatic Hydrocarbons
Research into the formation of PAHs often involves studying the reactions of smaller aromatic species and radicals under high-temperature conditions, mimicking combustion processes or astrophysical environments. This compound and its isomers, such as 3H-benz[e]indene and 1H-benz[f]indene, are known products formed through the reactions of aryl radicals with unsaturated hydrocarbons like allene (B1206475) and methylacetylene researchgate.netrsc.org. These reactions involve molecular mass growth via ring annulation, where the addition of a five-membered ring to existing aromatic structures is a key step in building more complex PAHs researchgate.netrsc.orgosti.gov. The phenyl radical's reaction with allene and methylacetylene, for instance, yields indene (B144670), serving as a model for the formation of benz[e]indene-type structures osti.gov. These processes are crucial for understanding how complex aromatic systems, which form the backbone of many advanced materials, are constructed at a molecular level.
| Reaction Precursors | Conditions | Resulting PAH Class | Key Process |
| Aryl radicals (e.g., 2-naphthyl) | High temperature (≈1300 K), microreactor | Benzindenes | Ring annulation, five-membered ring addition |
| Phenyl radical + Allene/Methylacetylene | High temperature, combustion-like conditions | Indene, Benzindenes | Ring annulation, molecular mass growth |
| Naphthalene (B1677914) isomers + C₃H₄ | High temperature | Benz[e]indene | Formation of extended aromatic systems |
Incorporating Benz[e]indene into Carbon Nanostructures
While direct evidence of incorporating this compound itself into carbon nanostructures like carbon nanotubes (CNTs) or graphene is not explicitly detailed in the provided search results, related indene derivatives have been explored for functionalizing carbon materials nih.gov. Functionalization of CNTs with indene derivatives can enhance their dispersibility and introduce new properties for applications in biosensing and drug delivery nih.gov. The general concept of modifying carbon nanostructures with aromatic moieties suggests a potential pathway for integrating benz[e]indene-like structures to tune their electronic and physical characteristics, although specific research focusing on this compound in this context requires further investigation.
Role in Organic Electronic Materials
The conjugated π-system of this compound and its derivatives makes them highly relevant for applications in organic electronics, including semiconductors, photovoltaic devices, and other optoelectronic materials.
Precursors for Organic Semiconductors
Indene derivatives are recognized for their utility in materials science, particularly in the development of organic semiconductors researchgate.net. The structural features of this compound, along with its methylated analog (this compound, 2-methyl-), suggest potential for unique optical and electronic properties that can be harnessed in organic electronic devices cymitquimica.com. Studies on related indene-based compounds, such as 4-amino-3-iminoindene tautomers, indicate that their electronic structure, including HOMO-LUMO gaps and frontier orbital distribution, qualifies them as potential building blocks for molecular semiconductors mdpi.com. Polycyclic aromatic hydrocarbons, as a class, are also employed as organic semiconductors google.com.
Components in Photovoltaic Devices
Derivatives of indene and benz[e]indene structures have found significant application in organic solar cells (OSCs). For example, a squaraine-based small molecule incorporating the related 3H-benzo[e]indoline moiety was synthesized as an electron donor, achieving a power conversion efficiency (PCE) of 5.35% and demonstrating superior hole mobility compared to similar indoline-based compounds nih.govresearchgate.net. Dihydroindenoindene derivatives have been developed as small-molecule hole transporting materials (HTMs) in organic photovoltaics, with optimized devices exhibiting a fill factor of 67.8% rsc.org. Furthermore, indane-1,3-dione derivatives are utilized in the design of dyes for solar cell applications, and non-fullerene acceptors (NFAs) incorporating indene-based units are under investigation for their potential to enhance OSC performance by optimizing exciton (B1674681) binding energies and charge transport properties nih.govaip.orgdiva-portal.org.
| Material Class/Derivative | Role in PV Device | Key Performance Metric(s) | Reference(s) |
| 3H-Benzo[e]indoline derivative | Electron Donor | PCE: 5.35%, High short-circuit current | nih.govresearchgate.net |
| Dihydroindenoindene derivatives | Hole Transport Material | Fill Factor: 67.8% | rsc.org |
| Indane-1,3-dione derivatives | Dye component | N/A (general application) | nih.gov |
| Indene-containing NFAs | Acceptor/Donor component | Optimized exciton binding energy, charge transport | aip.orgdiva-portal.org |
Development of Optoelectronic Materials
Beyond photovoltaics, the unique electronic and optical properties of indene derivatives, including those related to this compound, are valuable for a broader range of optoelectronic applications. The methyl-substituted this compound may offer advantageous optical and electronic characteristics for photonics cymitquimica.com. Indene derivatives have also been explored as fluorescent materials researchgate.net, and indane-1,3-dione derivatives are employed in optical sensing and non-linear optical (NLO) applications nih.govencyclopedia.pub. Furthermore, the study of indene-based structures like 4-amino-3-iminoindene tautomers suggests their potential as molecular switching and signaling components due to their tunable electronic properties mdpi.com. Indane derivatives are also investigated as hole transport or electron blocking materials in general organic electronics google.comgoogle.com.
Compound List:
this compound
3H-Benz[e]indene
1H-Benz[f]indene
Indene
Phenyl radical
2-Naphthyl radical
Allene
Methylacetylene
this compound, 2-methyl-
4-Amino-3-iminoindene
3H-Benzo[e]indoline
Squaraine-based small molecule (USQ-BI)
Dihydroindenoindene derivatives
Indane-1,3-dione derivatives
Non-fullerene acceptors (NFAs) incorporating indene units
Carbon Nanotubes (CNTs)
Graphene
Polycyclic Aromatic Hydrocarbons (PAHs)
Organic Semiconductors
Hole Transporting Materials (HTMs)
Ligand Design in Organometallic Chemistry and Catalysis
The benz[e]indenyl moiety, derived from this compound, serves as a versatile ligand in organometallic chemistry. Its extended π-system and structural flexibility allow for diverse coordination modes with transition metals, influencing the catalytic activity and properties of the resulting complexes.
Synthesis and Characterization of Benz[e]indenyl Metal Complexes
Titanium and zirconium complexes incorporating benz[e]indenyl and related tetrahydrobenz[e]indenyl ligands have also been synthesized. These include substituted tetrahydrobenz[e]indenyl titanocene (B72419) dichlorides cmu.edu and ansa-zirconocene complexes derived from bis(benz[e]indenyl) structures acs.org. The synthesis of these complexes often involves reactions with titanium tetrachloride or zirconium dichloride precursors, followed by characterization using techniques like ¹H NMR and mass spectrometry (MS) cmu.edu.
Catalytic Activity of Benz[e]indenyl Ligand Systems
Benz[e]indenyl-based ligand systems have shown considerable promise in catalysis, particularly in olefin polymerization. Titanocene complexes featuring benz[e]indenyl and substituted tetrahydrobenz[e]indenyl ligands, when activated by methylaluminoxane (B55162) (MAO), exhibit high catalytic activity in the syndiospecific polymerization of styrene (B11656) cmu.eduacs.org. For example, Benz[e]IndTiCl₃ (6a)/MAO systems have demonstrated exceedingly high activity and thermal stability, producing syndiotactic polystyrene with excellent properties acs.org. Similarly, ansa-zirconocene complexes incorporating modified benz[e]indenyl ligands have been employed as catalysts for propene polymerization, yielding polymers with high isotacticities and molecular weights acs.org.
The catalytic performance is often linked to the electronic and steric properties of the benz[e]indenyl ligand, which can be tuned through substitution. These ligands can stabilize reactive metal centers, contributing to catalyst longevity and efficiency cmu.eduacs.orgacs.org.
Hapticity Changes and Coordination Modes in Metal Complexes
A significant aspect of benz[e]indenyl ligands in organometallic chemistry is their ability to exhibit variable hapticity, meaning the number of contiguous carbon atoms in the ligand that bond to the metal center can change. Benz[e]indenyl ligands, similar to indenyl and fluorenyl systems, can undergo haptotropic rearrangements, shifting from an η⁵ to an η³ coordination mode rsc.orgrsc.orgrsc.orgresearchgate.net. This flexibility is crucial as it can influence the electronic environment around the metal and affect the reactivity of the complex.
The η⁵-coordination mode, where the entire π-system of the benz[e]indenyl ligand binds to the metal, is common in many synthesized complexes rsc.orgrsc.org. However, upon reaction with certain ancillary ligands, such as tris(pyrazolyl)methane, a transition to an η³ coordination mode can be induced rsc.orgrsc.orgrsc.orgresearchgate.net. This change in hapticity is often stabilized by the formation of stronger bonds between the metal and the ligand in the η³ state, which can lead to an "indenyl effect"—an acceleration of substitution reactions compared to analogous cyclopentadienyl (B1206354) complexes rsc.orgrsc.orgresearchgate.net. The precise coordination mode is typically determined through detailed spectroscopic analysis (NMR) and X-ray crystallography rsc.orgrsc.orgrsc.orgresearchgate.net.
Benz[e]indene as a Core Scaffold for Chemically Advanced Molecules
Beyond its role as a ligand, the benz[e]indene framework serves as a valuable core scaffold for the design and synthesis of more complex molecules with tailored properties, including potential applications as chemical probes.
Design Principles for Structural Analogues
Key design considerations include:
Substitution Patterns: Introducing substituents, such as methyl groups, onto the benz[e]indene skeleton can modify its electronic properties, reactivity, and solubility cymitquimica.com.
Analogue Synthesis: Creating derivatives with altered ring systems or functional groups allows for systematic probing of how structural changes impact molecular properties and biological effects nih.govu-tokyo.ac.jp.
Electronic and Steric Effects: Understanding how the fused aromatic system contributes to electron delocalization and steric bulk is crucial for designing molecules with specific optical, electronic, or binding characteristics researchgate.net.
Synthesis of Complex Polycyclic Architectures for Chemical Probes
The synthesis of complex polycyclic architectures incorporating the benz[e]indene scaffold is achieved through various advanced synthetic methodologies. Transition-metal-catalyzed cascade reactions, such as those employing palladium or ruthenium, are particularly effective for constructing intricate polycyclic frameworks rsc.orgresearchgate.netresearchgate.net. For example, palladium-catalyzed cascade cyclizations can be used to synthesize indene-based polycyclic compounds, including benzo[a]fluorenones and spiro-chromenone indenes researchgate.net. Ruthenium-catalyzed C–H activation strategies enable the construction of polycyclic architectures through cascade synthesis, offering routes to complex fused ring systems researchgate.net.
While direct synthesis of benz[e]indene-based molecules specifically labeled or designed as chemical probes is not extensively detailed in the provided search results, the exploration of benz[e]indenes as steroid analogues in biological studies nih.gov suggests their potential utility in probing biological systems. The ability to synthesize complex polycyclic structures with precise control over their architecture makes the benz[e]indene core a valuable starting point for developing molecules with specific functionalities for chemical sensing or biological investigation.
Environmental and Astrophysical Chemistry of Benzindene Isomers
Formation Pathways in Combustion Processes
In high-temperature environments such as combustion flames, benzindene isomers are formed through molecular mass growth processes involving smaller aromatic precursors. These reactions are critical steps in the formation of soot, a major pollutant from incomplete combustion. uoa.gr
High-Temperature Chemical Microreactor Studies
Directed synthesis experiments in high-temperature chemical microreactors have provided significant insights into the formation of benzindene isomers. rsc.orgnih.gov In one key study, a mixture of 5- and 6-indenyl radicals (C₉H₇•) was reacted with vinylacetylene (C₄H₄) at a temperature of 1300 ± 10 K. rsc.orgnih.govrsc.org This experiment successfully formed a range of C₁₃H₁₀ isomers, including the tricyclic PAHs 1H-cyclopenta[a]naphthalene, 1H-cyclopenta[b]naphthalene, and 3H-cyclopenta[a]naphthalene. rsc.orgnih.govrsc.org
The underlying mechanism involves several steps:
Initial formation of a van der Waals complex between the indenyl radical and vinylacetylene. rsc.orgnih.gov
Addition of the radical to vinylacetylene, which occurs over submerged barriers (barriers lower in energy than the initial reactants). rsc.orgnih.gov
Subsequent isomerization through hydrogen shifts and ring closures. rsc.orgnih.gov
Termination via the elimination of a hydrogen atom, leading to the aromatization of the final tricyclic product. rsc.orgnih.gov
| Reactants | Temperature | Tricyclic Benzindene Isomers Formed | Other Bicyclic Isomers Formed |
|---|---|---|---|
| 5- and 6-Indenyl Radicals (C₉H₇•) + Vinylacetylene (C₄H₄) | 1300 ± 10 K | 1H-cyclopenta[a]naphthalene, 1H-cyclopenta[b]naphthalene, 3H-cyclopenta[a]naphthalene | (E)-5-(but-1-en-3-yn-1-yl)-1H-indene, (E)-6-(but-1-en-3-yn-1-yl)-1H-indene, 5-(but-3-ene-1-yn-1-yl)-1H-indene, 6-(but-3-ene-1-yn-1-yl)-1H-indene |
Radical Reactions in Soot Formation
The formation of benzindene isomers is intrinsically linked to the broader chemistry of soot formation, which is driven by radical chain reactions. bsb-muenchen.de Polycyclic aromatic hydrocarbons are well-established molecular precursors to soot particles. princeton.edu The growth from single-ring aromatics to larger, multi-ring structures like benzindene often proceeds through mechanisms such as the Hydrogen-Abstraction-Acetylene-Addition (HACA) pathway. uoa.gracs.org
Other significant radical-driven pathways that contribute to the formation of indene (B144670) and its derivatives in combustion environments include:
Reactions of the phenyl radical (C₆H₅•) with allene (B1206475) and propyne. uoa.gr
The reaction between the benzyl (B1604629) radical (C₇H₇•) and acetylene (B1199291). uoa.gr
Recombination of two cyclopentadienyl (B1206354) radicals (c-C₅H₅•). uoa.gracs.org
These resonance-stabilized radicals are key intermediates that can react with other hydrocarbons to form covalently bound complexes. bsb-muenchen.de These complexes can then grow further by regenerating resonance-stabilized radicals through low-barrier hydrogen abstraction or ejection reactions, providing a mechanistic pathway for rapid particle formation and the chemical growth of soot. bsb-muenchen.de
Interstellar Medium (ISM) Formation Mechanisms
Contrary to the high-temperature requirements of combustion, evidence suggests that benzindene isomers and related PAHs can also form in the extreme cold of the interstellar medium (ISM), where temperatures can be as low as 10 K. rsc.orgnih.govnih.gov
Gas-Phase Reactions in Cold Molecular Clouds
Research has identified barrierless, gas-phase neutral-neutral reactions that can proceed efficiently at the ultralow temperatures of cold molecular clouds like the Taurus Molecular Cloud-1 (TMC-1). rsc.orgnih.govrsc.org The formation pathways for benzindene isomers studied in high-temperature reactors, specifically the reactions of 5- and 6-indenyl radicals with vinylacetylene, were found to have all their reaction barriers submerged below the energy of the initial reactants. rsc.orgnih.govrsc.org
This critical finding indicates that the mechanisms are effectively barrierless and can operate at 10 K. rsc.orgnih.gov This process, known as the hydrogen abstraction–vinylacetylene addition (HAVA) pathway, provides a viable low-temperature route to tricyclic PAHs in the ISM. rsc.orgnih.govrsc.org Similarly, the reaction between the phenyl radical and vinylacetylene has been shown to be a barrierless route to naphthalene (B1677914), challenging the conventional view that PAH formation is exclusively a high-temperature process. nih.govnih.gov
Another key low-temperature pathway is the methylidyne addition–cyclization–aromatization (MACA) mechanism. This involves the reaction of the methylidyne radical (CH) with aromatic molecules like styrene (B11656), which can produce indene even at 10 K. nih.gov The formation of cyclopentadiene (B3395910), a crucial precursor to five-membered ring aromatics like indene, has also been demonstrated through the barrierless reaction of the methylidyne radical with 1,3-butadiene. uhmreactiondynamics.orgnih.gov These findings establish a clear basis for the bottom-up synthesis of complex aromatics in cold interstellar environments. nih.gov
| Reactants | Product(s) | Mechanism | Relevance |
|---|---|---|---|
| Indenyl Radical (C₉H₇•) + Vinylacetylene (C₄H₄) | Benzindene Isomers (C₁₃H₁₀) | HAVA | Forms tricyclic PAHs at 10 K. rsc.orgnih.gov |
| Phenyl Radical (C₆H₅•) + Vinylacetylene (C₄H₄) | Naphthalene (C₁₀H₈) | Radical-Neutral Reaction | Forms the first two-ring PAH at 10 K. nih.govnih.gov |
| Methylidyne Radical (CH) + Styrene (C₈H₈) | Indene (C₉H₈) | MACA | Forms a key five-membered ring PAH at 10 K. nih.gov |
| Methylidyne Radical (CH) + 1,3-Butadiene (C₄H₆) | Cyclopentadiene (C₅H₆) | Radical-Neutral Reaction | Forms a critical precursor to five-membered ring PAHs. uhmreactiondynamics.orgnih.gov |
Astrophysical Relevance of Benzindene Isomers
Benzindene isomers and related PAHs are of high astrophysical significance. They are considered fundamental building blocks in the chemical evolution of the ISM and may account for a substantial portion of the cosmic carbon budget. uoa.grnih.gov The presence of PAHs is inferred from ubiquitous infrared emission features observed throughout space. uoa.gr
Specifically, isomers containing five-membered rings, such as indene and benzindene, are critical. Cyclopentadiene has been identified as a key precursor to these molecules, which in turn are the building blocks for nonplanar, bowl-shaped PAHs like corannulene (B50411) and larger carbon nanostructures. uhmreactiondynamics.orgnih.gov The ability of these isomers to form at low temperatures suggests that cold molecular clouds can act as "molecular nurseries" for PAH synthesis, initiating a complex chemistry that leads to larger and more intricate carbon-based molecules in space. nih.gov The study of these isomers, or "astromers," which retain their specific structures in astrophysical environments, can influence nucleosynthesis and provide observable signatures of cosmic chemical processes. arxiv.org
Isomeric Distribution and Detection Challenges in Complex Mixtures
The simultaneous formation of multiple isomers in both combustion and astrophysical environments presents significant analytical challenges. In the high-temperature microreactor synthesis of benzindenes, a mixture of tricyclic isomers (1H-cyclopenta[a]naphthalene, 1H-cyclopenta[b]naphthalene, 3H-cyclopenta[a]naphthalene) and other bicyclic C₁₃H₁₀ molecules was produced. rsc.orgnih.gov
To analyze this complex mixture, researchers utilized tunable vacuum ultraviolet (VUV) light to record photoionization efficiency (PIE) curves for the products. rsc.orgnih.gov The products were separated in a supersonic molecular beam and identified by their specific mass-to-charge ratios (m/z) of 166 (for C₁₃H₁₀) and 167 (for ¹³CC₁₂H₁₀). rsc.orgnih.gov This isomer-selective technique is crucial for distinguishing between different molecular structures that have the same mass.
In astrophysical settings, the detection challenge is compounded by the extremely low abundance of these molecules. The identification of specific isomers often relies on their rotational emission spectra, which requires precise laboratory measurements of their spectroscopic constants. nih.gov The detectability of a molecule is strongly influenced by its dipole moment; molecules with larger dipole moments are generally easier to detect via radio astronomy. nih.gov This highlights the difficulty in quantifying the distribution of isomers in the ISM, as the most stable or abundant isomer may not be the one that is most easily detected. researchgate.net
| Isomer Name | Chemical Formula | Environment of Formation | Detection Technique | Key Measurement |
|---|---|---|---|---|
| 1H-cyclopenta[a]naphthalene | C₁₃H₁₀ | High-Temperature Microreactor | Photoionization Mass Spectrometry | m/z = 166 |
| 1H-cyclopenta[b]naphthalene | C₁₃H₁₀ | High-Temperature Microreactor | Photoionization Mass Spectrometry | m/z = 166 |
| 3H-cyclopenta[a]naphthalene | C₁₃H₁₀ | High-Temperature Microreactor | Photoionization Mass Spectrometry | m/z = 166 |
Analytical Techniques for Isomer Differentiation
The precise identification and quantification of specific benzindene isomers within complex mixtures are critical for assessing their environmental distribution and astrophysical abundance. Due to the structural similarity of isomers, a combination of chromatographic and spectroscopic techniques is typically employed for their unambiguous differentiation.
Chromatographic Methods:
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating benzindene isomers. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. The choice of the stationary phase is crucial; for instance, liquid crystalline stationary phases in capillary GC have shown high selectivity for the separation of positional and geometric isomers of various hydrocarbons. vurup.sk For benzindene isomers, the subtle differences in their molecular shape and polarity would influence their retention times, allowing for their separation. For example, the more linear benz[f]indene would likely exhibit different retention characteristics compared to the more angular 1H-Benz[e]indene on specific GC columns.
Spectroscopic Methods:
Once separated, or in some cases for the analysis of mixtures, spectroscopic techniques provide detailed structural information for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for distinguishing between isomers. The chemical shifts and coupling constants of the protons and carbon atoms are highly sensitive to their local electronic environment, which differs between isomers. For example, the proton and carbon signals of the five-membered ring in this compound and its isomers will have unique patterns, allowing for their differentiation. rsc.org Detailed analysis of these spectra can confirm the specific connectivity of the atoms and the substitution pattern of the benzene (B151609) ring.
UV-Visible (UV-Vis) Spectroscopy: The electronic structure of conjugated systems like benzindenes gives rise to characteristic absorption bands in the UV-Vis spectrum. The wavelength of maximum absorption (λmax) and the molar absorptivity are influenced by the extent and geometry of the conjugated π-electron system. shimadzu.com Isomers such as this compound and benz[f]indene, having different arrangements of their aromatic rings, will exhibit distinct UV-Vis spectra, aiding in their identification. researchgate.net Stereoisomers, such as cis and trans isomers of substituted benzindenes, can also be distinguished, as the trans isomer typically absorbs at a longer wavelength. youtube.com
Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS), mass spectrometry provides the molecular weight of the isomers and fragmentation patterns that can be used for identification. While isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ, providing clues to their structure. vurup.sknih.gov
Below is an interactive data table summarizing the applicability of these techniques for the differentiation of benzindene isomers.
| Analytical Technique | Principle of Differentiation | Application to Benzindene Isomers | Key Parameters |
| Gas Chromatography (GC) | Differential partitioning between a stationary and mobile phase based on volatility and polarity. | Separation of this compound from other benzindene isomers. | Retention time, Column type (e.g., liquid crystalline phase). |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase based on polarity. | Separation of benzindene isomers in liquid mixtures. | Retention time, Column type (e.g., reversed-phase C18). |
| 1H NMR Spectroscopy | Differences in the chemical environment of hydrogen atoms. | Distinguishing between isomers based on unique chemical shifts and coupling constants of protons. | Chemical shift (δ), Coupling constant (J). |
| 13C NMR Spectroscopy | Differences in the chemical environment of carbon atoms. | Differentiating isomers based on the chemical shifts of individual carbon atoms. | Chemical shift (δ). |
| UV-Visible Spectroscopy | Differences in the electronic transitions of the conjugated π-system. | Identification of isomers through their characteristic absorption spectra. | Wavelength of maximum absorption (λmax), Molar absorptivity (ε). |
| Mass Spectrometry (MS) | Differences in fragmentation patterns upon ionization. | Isomer identification based on unique mass spectra when coupled with a separation technique like GC. | Mass-to-charge ratio (m/z) of fragment ions. |
Computational Modeling of Chemical Transformations and Fate
Computational chemistry provides a powerful lens through which the complex chemical transformations and environmental fate of benzindene isomers can be investigated at a molecular level. These theoretical models complement experimental studies by providing insights into reaction mechanisms, stability, and reactivity that are often difficult to obtain through experimentation alone.
Quantum Chemical Calculations:
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and reactivity of molecules like this compound. nih.govresearchgate.net DFT calculations can be employed to:
Determine Isomer Stability: By calculating the total electronic energy of different benzindene isomers, their relative stabilities can be predicted. This is crucial for understanding which isomers are likely to be more prevalent in environmental or astrophysical settings.
Predict Spectroscopic Properties: Computational models can predict NMR chemical shifts and UV-Vis absorption spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the identity of isomers.
Investigate Reaction Pathways: DFT can be used to map out the potential energy surfaces of chemical reactions involving benzindene isomers. researchgate.net This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction mechanisms, such as oxidation or degradation pathways. For instance, modeling the reaction of this compound with hydroxyl radicals, a key atmospheric oxidant, can elucidate its atmospheric lifetime and degradation products.
Kinetic Modeling:
Building upon the data from quantum chemical calculations, chemical kinetic modeling can be used to simulate the behavior of benzindene isomers over time in specific environments. researchgate.net These models incorporate rate constants for various reactions to predict the formation and destruction of different chemical species. In an environmental context, kinetic models can help to estimate the persistence of this compound in soil or water, considering processes like biodegradation and photolysis. In astrophysics, these models are essential for understanding the formation of PAHs like benzindene in the interstellar medium.
The following interactive data table outlines the application of computational modeling to the study of this compound.
| Computational Method | Application to this compound | Information Obtained |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Optimized molecular geometry, relative isomer stabilities, predicted NMR and UV-Vis spectra, reaction energetics. |
| Ab Initio Calculations | High-accuracy calculation of molecular properties from first principles. | Detailed potential energy surfaces for chemical reactions, accurate activation energies. |
| Chemical Kinetic Modeling | Simulation of the time-evolution of chemical systems. | Prediction of the concentrations of reactants, intermediates, and products over time; estimation of environmental persistence and atmospheric lifetime. |
| Environmental Fate Models | Predicting the distribution and transformation of chemicals in the environment. researchgate.netrsc.orgnih.gov | Estimation of partitioning between air, water, and soil; prediction of bioaccumulation potential and overall environmental persistence. |
Through the synergistic use of advanced analytical techniques and sophisticated computational modeling, a comprehensive understanding of the environmental and astrophysical chemistry of this compound and its isomers can be achieved. This knowledge is fundamental to assessing their impact on the environment and their role in the broader context of cosmic carbon chemistry.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Strategies
The synthesis of 1H-Benz[e]indene and its derivatives remains an active area of research, with a growing emphasis on developing more efficient, environmentally friendly, and sustainable methodologies. Future efforts are likely to concentrate on:
Green Chemistry Approaches: Exploring catalytic systems that minimize waste, reduce energy consumption, and utilize safer reagents and solvents. This includes investigating biocatalytic routes or flow chemistry techniques for improved yields and selectivity.
Novel Cyclization Reactions: Developing new cyclization strategies or cascade reactions that allow for the direct construction of the benz[e]indene core from simpler precursors in fewer steps. For instance, research into transition-metal-catalyzed annulation reactions continues to offer pathways to complex polycyclic aromatic systems, including benz[e]indene derivatives rsc.orgunifi.it.
Advanced Spectroscopic Characterization and Structural Determination
While fundamental spectroscopic data for this compound exists, future research will likely involve more advanced techniques to elucidate subtle structural nuances, electronic properties, and conformational behaviors, particularly for complex derivatives. This includes:
High-Resolution Techniques: Employing advanced Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D NMR, solid-state NMR) and high-resolution mass spectrometry (HRMS) to provide unambiguous structural assignments for newly synthesized derivatives nih.govresearchgate.net.
X-ray Crystallography: Continued use of X-ray crystallography to determine precise three-dimensional structures, understand intermolecular interactions, and inform theoretical models rsc.orgnih.govresearchgate.net.
In Situ Spectroscopy: Developing in situ spectroscopic methods to monitor reaction mechanisms and intermediates during synthesis, offering deeper insights into reaction pathways.
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental studies is crucial for accelerating the discovery and understanding of this compound's properties and potential applications. Future research will leverage these integrated approaches to:
Predictive Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to predict reactivity, electronic properties, and potential biological activities, guiding experimental design nih.govsnnu.edu.cn.
Mechanism Elucidation: Employing computational tools to dissect complex reaction mechanisms, aiding in the optimization of synthetic routes and understanding structure-property relationships unifi.itsnnu.edu.cnacs.org.
Materials Design: Using computational screening to identify promising benz[e]indene derivatives with tailored electronic or optical properties for specific material applications, such as organic electronics or optoelectronics.
Exploration of New Application Domains in Materials and Catalysis
The unique π-conjugated system of this compound suggests potential applications in advanced materials and catalysis, areas ripe for further exploration:
Organic Electronics: Investigating benz[e]indene derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their tunable electronic and optical properties.
Catalysis: Exploring the use of benz[e]indene-based ligands in transition metal catalysis, potentially offering unique steric and electronic environments that influence catalytic activity and selectivity rsc.orgresearchgate.net.
Functional Materials: Designing novel polymers or supramolecular assemblies incorporating the benz[e]indene scaffold for applications in sensing, energy storage, or advanced coatings.
Understanding Complex Self-Assembly and Supramolecular Interactions
The extended aromatic system of this compound can facilitate various non-covalent interactions, making it a candidate for studies in self-assembly and supramolecular chemistry. Future research directions include:
Supramolecular Architectures: Investigating the ability of functionalized benz[e]indene derivatives to self-assemble into ordered structures, such as molecular crystals, gels, or liquid crystals, driven by π-π stacking, hydrogen bonding, or halogen bonding nih.govmdpi.comfrontiersin.org.
Host-Guest Chemistry: Designing benz[e]indene-based receptors or host molecules capable of selectively binding guest molecules, with potential applications in molecular recognition, sensing, or separation technologies.
Dynamic Supramolecular Systems: Exploring the incorporation of benz[e]indene units into dynamic covalent or non-covalent systems that can respond to external stimuli, leading to stimuli-responsive materials.
Q & A
Q. Key Considerations :
- Purity of starting materials and reaction temperature significantly impact yield.
- Post-synthesis purification often requires column chromatography or recrystallization.
Advanced: How do reaction conditions influence the formation of benzindene isomers in gas-phase radical reactions?
Answer:
The selectivity for benzindene isomers (e.g., this compound vs. 3H-benz[e]indene) depends on:
- Radical Source : 2-Naphthyl radicals favor 1H-benz[f]indene, while 1-naphthyl radicals yield 3H-benz[a]indene due to steric and electronic differences in radical recombination pathways .
- Temperature : Higher temperatures (>800°C) promote thermodynamically stable isomers via retro-Diels-Alder pathways.
- Reagent Reactivity : Methyl acetylene generates methyl-substituted derivatives, whereas allene forms unsubstituted benzindenes .
Q. Methodological Insight :
- Computational modeling (DFT calculations) predicts transition-state energies to rationalize isomer distributions .
- GC-MS with reference standards is critical for isomer identification .
Basic: What spectroscopic techniques are used for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl or hydroxyl groups) based on chemical shifts. For example, hydroxyl protons in 2,2-dihydroxy derivatives resonate at δ 9–10 ppm .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in polycyclic systems.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ketones) .
- Mass Spectrometry :
Advanced: What computational methods predict the stability of benzindene radicals in soot nucleation?
Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and spin densities to assess radical stability. For example, this compound radicals show higher stability than 3H isomers due to delocalization across the fused aromatic system .
- Kinetic Modeling : Simulates radical recombination rates under varying pressures and temperatures.
- UV-Vis Spectroscopy : Correlates electronic transitions (e.g., π→π* shifts) with computational predictions .
Q. Table 1: Stability Parameters of Benzindene Radicals
| Radical Isomer | BDE (kJ/mol) | Spin Density Localization |
|---|---|---|
| This compound | 298 | Delocalized across C1–C3 |
| 3H-Benz[a]indene | 315 | Localized at C3 |
| 1H-Benz[f]indene | 290 | Delocalized across C2–C4 |
Data derived from DFT studies .
Basic: What are the safety considerations when handling this compound?
Answer:
- Toxicity : Oral LD₅₀ >2000 mg/kg in rodent studies; no acute toxicity reported, but prolonged exposure risks require evaluation .
- Handling Protocols :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.
- Store in airtight containers at 2–8°C to prevent degradation .
- Waste Disposal : Incinerate in approved facilities to avoid environmental release .
Advanced: How do substituents affect the biological activity of benzindene derivatives?
Answer:
- Hydroxyl Groups : Enhance solubility and antioxidant activity (e.g., 2,2-dihydroxy derivatives inhibit α-amylase/α-glucosidase, relevant for antidiabetic research) .
- Methyl/Ethyl Groups : Increase hydrophobicity, improving blood-brain barrier penetration in neuroactive compound studies .
- Methoxy Groups : Alter electronic properties, affecting binding to cytochrome P450 enzymes .
Q. Methodological Approach :
- Structure-Activity Relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition kinetics) .
- Molecular docking simulations to predict interactions with biological targets .
Basic: What analytical challenges arise due to structural similarities among benzindene derivatives?
Answer:
Q. Table 2: Key Differences in ¹H NMR Shifts of Common Derivatives
| Compound | Key ¹H NMR Signals (δ, ppm) |
|---|---|
| 2,2-Dihydroxy-1H-benz[f]indene-1,3-dione | 9.2 (OH), 7.8–8.1 (aromatic H) |
| 3,3-Dimethyl-1H-benz[e]indene | 1.4 (CH₃), 6.9–7.3 (aromatic H) |
| 6-Methoxy-7-methyl-1H-benz[f]indene | 3.9 (OCH₃), 2.5 (CH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
